molecular formula C24H31N3O4 B2909830 2-(diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 868155-51-5

2-(diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2909830
CAS No.: 868155-51-5
M. Wt: 425.529
InChI Key: XOEDFNHWLWTHFV-UHFFFAOYSA-N
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Description

The compound 2-(diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a 4,5-dihydropyrazole core substituted with methoxy groups at the 2,3-positions of one phenyl ring and a 4-methoxy group on the other phenyl ring. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, often modulated by substituent patterns .

Properties

IUPAC Name

2-(diethylamino)-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-6-26(7-2)16-23(28)27-21(19-9-8-10-22(30-4)24(19)31-5)15-20(25-27)17-11-13-18(29-3)14-12-17/h8-14,21H,6-7,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEDFNHWLWTHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process, starting with the formation of the pyrazole ring This is generally achieved through the reaction of hydrazines with 1,3-diketones

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized versions of the laboratory synthetic routes, utilizing catalysts and high-throughput techniques to maximize yield and efficiency. Continuous flow synthesis and automated reaction systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions including:

  • Oxidation: Can be oxidized to form corresponding N-oxides under specific conditions.

  • Reduction: The compound can be reduced to generate deoxygenated derivatives.

  • Substitution: Participates in nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions. Reaction conditions generally involve carefully controlled temperatures and pH levels to favor desired reaction pathways.

Major Products: The products of these reactions vary widely, but major products include various substituted derivatives that retain the core pyrazole structure while introducing functional groups that can modify the compound's properties.

Scientific Research Applications

The compound has broad applications across several research domains:

  • Biology: : Investigated for its bioactive properties, including potential as an enzyme inhibitor or a receptor modulator.

  • Medicine: : Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials, owing to its structural versatility.

Mechanism of Action

The mechanism by which 2-(diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The pathways often involve signal transduction processes that modulate biological responses, leading to the observed bioactive effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Differences :

  • Methoxy vs. Alkoxy/Halogen Substituents: The target compound’s 2,3-dimethoxy and 4-methoxyphenyl groups enhance lipophilicity compared to analogs with non-polar substituents (e.g., hexyloxy in 1-{5-[4-(hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone ). However, halogenated analogs (e.g., 2,4-difluorophenyl in triazol-3-ylthio ethanones ) may exhibit stronger hydrogen-bonding interactions, affecting solubility.
  • Diethylamino Group: This group increases basicity compared to pyridinyl-methanone derivatives (e.g., Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl ), which may influence pharmacokinetic properties like absorption and distribution.

Table 1: Substituent Comparison

Compound Name Core Structure Key Substituents Physicochemical Implications
Target Compound 4,5-Dihydropyrazole 2,3-Dimethoxy, 4-methoxyphenyl, diethylamino-ethanone High lipophilicity, moderate basicity
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone 4,5-Dihydropyrazole Hexyloxy, phenyl Increased hydrophobicity, reduced polarity
[3-(2-Methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone 4,5-Dihydropyrazole 2-Methylphenyl, pyridinyl Lower lipophilicity, potential for π-π stacking
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substitutedphenyl)methanone 4,5-Dihydropyrazole Benzodioxol, furan Enhanced planarity, possible metabolic instability

Common Routes :

  • Cyclo-Condensation: The target compound’s synthesis likely involves cyclo-condensation of chalcones with hydrazides (e.g., as seen in 3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl methanones ).
  • Reflux with Halogenated Ketones: Analogous to triazol-3-ylthio ethanones , the diethylamino-ethanone group may be introduced via α-halogenated ketone reactions under basic conditions.

Crystallographic and Stability Data

  • Solubility: Methoxy groups improve aqueous solubility compared to alkyl chains (e.g., hexyloxy ), but the diethylamino group’s basicity may counteract this via salt formation.

Biological Activity

The compound 2-(diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, discussing various aspects such as its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Diethylamino group : Contributes to its pharmacological properties.
  • Pyrazole ring : Known for various biological activities.
  • Dimethoxy and methoxy phenyl groups : These substituents may enhance lipophilicity and bioactivity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G-Protein Coupled Receptors (GPCRs) : Activation or inhibition of these receptors can lead to significant physiological effects.
  • Ion Channels : Modulation of ion channels could influence neuronal excitability and neurotransmitter release.

Table 1: Mechanistic Insights

Target ProteinMode of ActionEffect on cAMP Levels
α2A-Adrenergic ReceptorAgonistIncreased
Cannabinoid Receptor CB1AgonistIncreased
Histamine H2 ReceptorAntagonistDecreased

Antibacterial Activity

Recent studies have explored the antibacterial properties of similar compounds. For instance, derivatives with methoxy groups have shown varying degrees of antibacterial activity against strains such as Staphylococcus aureus.

Case Study Example

In a study evaluating the antibacterial effects of chalcone derivatives, a compound structurally related to our target exhibited a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against S. aureus, suggesting potential for further development in antimicrobial therapies .

Neurotropic Activity

Compounds with similar diethylamino structures have been documented for their neurotropic effects. In vivo studies indicate that these compounds can stimulate neurite outgrowth and may possess neuroprotective properties.

Case Study Example

In a study involving mice treated with a related compound, significant stimulation of neurite outgrowth was observed at concentrations of 10 μM, indicating potential utility in neurodegenerative conditions .

Toxicological Profile

The safety profile of the compound is crucial for its therapeutic application. Preliminary assessments indicate that compounds in this class do not exhibit significant toxicity at therapeutic doses.

Table 2: Toxicological Findings

ParameterControl Group (DMSO)Test Group (Compound)
Body Weight (g)21 - 27No significant change
Liver FunctionNormalNo significant change
Kidney FunctionNormalNo significant change

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